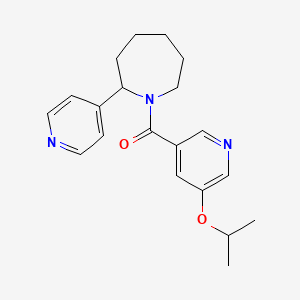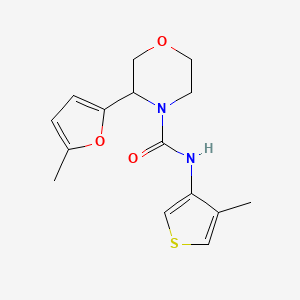![molecular formula C17H22N4O2S B6972018 N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6972018.png)
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an amide bond.
Incorporation of the thiophene ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridyl derivative with similar applications.
1,10-Phenanthroline: A tridentate ligand used in various chemical reactions.
Uniqueness
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to its combination of three distinct ring systems (pyrazole, piperidine, and thiophene), which imparts specific chemical and biological properties not found in simpler compounds. This structural complexity allows for a broader range of interactions and applications in scientific research.
Propiedades
IUPAC Name |
N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12(2)21-15(3-7-18-21)17(23)20-8-4-14(5-9-20)19-16(22)13-6-10-24-11-13/h3,6-7,10-12,14H,4-5,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPHPXRMMSYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC(CC2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6971954.png)

![2-cyano-3-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B6971977.png)
![4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide](/img/structure/B6971982.png)
![N-(4-bromo-3-chlorophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971988.png)

![5-[4-(Difluoromethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6972009.png)
![3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one](/img/structure/B6972017.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-3-(2-methylpyrazol-3-yl)urea](/img/structure/B6972021.png)
![1-Methyl-3-(2-methylpyrazol-3-yl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B6972036.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(5-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B6972042.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6972048.png)
![3-[4-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-4-oxobutyl]-1-methylimidazolidine-2,4-dione](/img/structure/B6972050.png)
